molecular formula C7H10Br2N2 B11772443 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide

Katalognummer: B11772443
Molekulargewicht: 281.98 g/mol
InChI-Schlüssel: NLLLPOXSCXTFLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide (CAS 147740-02-1) is a bicyclic heterocyclic compound featuring fused pyrrolidine and pyridine rings. Its molecular formula is C₇H₈N₂·2HBr, with a molecular weight of 193.08 g/mol (as the dihydrochloride analog) . The compound is synthesized via RhIII-catalyzed C–H functionalization, yielding a 5,5-fused bicyclic ester with a quaternary carbon center, a key structural motif in medicinal chemistry . It is typically isolated as a colorless solid and serves as a precursor or intermediate in synthesizing bioactive molecules, such as γ-lactam hydrolysates of thiopeptides .

Eigenschaften

Molekularformel

C7H10Br2N2

Molekulargewicht

281.98 g/mol

IUPAC-Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrobromide

InChI

InChI=1S/C7H8N2.2BrH/c1-2-6-4-8-5-7(6)9-3-1;;/h1-3,8H,4-5H2;2*1H

InChI-Schlüssel

NLLLPOXSCXTFLN-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(CN1)N=CC=C2.Br.Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-enamino imide with aromatic aldehydes and malononitrile, promoted by a base . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The compound is usually purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Mn(OTf)2, t-BuOOH, room temperature, aqueous medium.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the active site of the enzyme, blocking its activity and thereby preventing the downstream signaling pathways involved in cell death.

Vergleich Mit ähnlichen Verbindungen

Substituted Pyrrolo[3,4-b]pyridines

Compound Name Substituents/Modifications Key Features Reference
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride Trifluoromethyl group at position 2 Higher lipophilicity due to -CF₃; molecular weight 224.61 g/mol
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Chlorine at position 4 Enhanced electrophilicity; molecular formula C₇H₇ClN₂
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride Fluorine at position 3 Improved metabolic stability; used in radiopharmaceuticals
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione Benzyl and ketone groups Planar, conjugated structure; potential kinase inhibitor scaffold

Functionalized Derivatives

  • (R)-2-[4-(Ethoxycarbonyl)thiazol-2-yl]-7-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (12) : Contains a thiazole ring and ester group, synthesized via hydrolysis of intermediate 8a with 89% yield .
  • (R)-2-(4-Carboxythiazol-2-yl)-7-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridinium chloride (13) : Carboxylic acid derivative with 77% yield , used in antibiotic synthesis .

Physical Properties

Property 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrobromide 2-(Trifluoromethyl) Hydrochloride 4-Chloro Derivative
Molecular Weight (g/mol) 193.08 (dihydrochloride) 224.61 154.60
Melting Point Not reported Not reported Not reported
Solubility Poor solubility in polar solvents Enhanced solubility in organic solvents Moderate aqueous solubility
Synthetic Yield Up to 90% Not reported Not reported

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.